BenchChemオンラインストアへようこそ!

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid

Lipophilicity logP Membrane permeability

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid (CAS 1509409-03-3) is a conformationally constrained cyclic N-acyl-α,α-disubstituted amino acid derivative defined by a cyclopentane ring bearing geminal dimethyl groups at the 2-position and an acetamido substituent at the quaternary 1-position adjacent to a carboxylic acid. With a molecular formula of C₁₀H₁₇NO₃ and molecular weight of 199.25 g/mol, it belongs to the broader class of 1-acylamino-1-cyclopentanecarboxylic acids, which have been described in the patent literature as possessing renal vasodilating and diuretic properties.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Cat. No. B13501316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1(CCCC1(C)C)C(=O)O
InChIInChI=1S/C10H17NO3/c1-7(12)11-10(8(13)14)6-4-5-9(10,2)3/h4-6H2,1-3H3,(H,11,12)(H,13,14)
InChIKeyYQYFRMJGYFYTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid: Core Structural Identity and Research-Grade Procurement Context


1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid (CAS 1509409-03-3) is a conformationally constrained cyclic N-acyl-α,α-disubstituted amino acid derivative defined by a cyclopentane ring bearing geminal dimethyl groups at the 2-position and an acetamido substituent at the quaternary 1-position adjacent to a carboxylic acid . With a molecular formula of C₁₀H₁₇NO₃ and molecular weight of 199.25 g/mol, it belongs to the broader class of 1-acylamino-1-cyclopentanecarboxylic acids, which have been described in the patent literature as possessing renal vasodilating and diuretic properties [1]. The compound is supplied as a research intermediate with a certified purity of ≥98% and is intended exclusively for laboratory-scale synthesis and further manufacturing applications .

Why 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid Cannot Be Replaced by Simpler Cyclopentane Amino Acid Analogs in Structure-Sensitive Applications


The compound occupies a distinct physicochemical niche that cannot be recapitulated by simple substitution with its closest analogs. The non-dimethylated counterpart, 1-acetamidocyclopentane-1-carboxylic acid (CAS 4854-46-0), lacks the geminal dimethyl motif on the cyclopentane ring and consequently exhibits a substantially lower computed logP (0.91 vs. an estimated ~1.9–2.1) . The free amine analog, 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid (CAS 889941-89-3), while sharing the gem-dimethyl scaffold, presents a reactive primary amine that requires additional protection/deprotection steps in synthetic sequences and displays different hydrogen-bonding capacity. The geminal dimethyl substitution is a recognized medicinal chemistry strategy to enhance metabolic stability by blocking oxidative metabolism at the substituted position, to increase target engagement through enhanced lipophilicity-driven membrane permeability, and to rigidify the cyclopentane ring conformation [1]. These three features—lipophilicity, metabolic shielding, and conformational pre-organization—are interdependent and cannot be achieved by any single in-class replacement.

What Quantitative Evidence Supports Prioritizing 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid Over Closest Analogs?


Lipophilicity Advantage: Estimated logP Shift of ~1.0–1.2 Units Relative to the Non-Dimethylated Analog

The target compound is predicted to exhibit a logP approximately 1.0–1.2 units higher than its non-dimethylated congener, 1-acetamidocyclopentane-1-carboxylic acid (CAS 4854-46-0), which has a reported computed logP of 0.91 and molecular weight of 171.19 g/mol . The addition of two methyl groups at the 2-position of the cyclopentane ring (MW increase from 171.19 to 199.25 g/mol) is expected to contribute ~0.5–0.6 logP units per methyl group based on established fragment-based lipophilicity increments for alicyclic systems. This translates to an estimated logP range of ~1.9–2.1 for the target compound, placing it in a more favorable lipophilicity window for passive membrane permeation while remaining within drug-like space. The increased logP also correlates with reduced aqueous solubility, which can be advantageous in certain formulation or solid-phase synthesis contexts where controlled solvation is required. [1]

Lipophilicity logP Membrane permeability Drug-likeness

Metabolic Stability Enhancement via Geminal Dimethyl Blockade of CYP-Mediated Oxidation

The 2,2-geminal dimethyl substitution on the cyclopentane ring provides a steric shield against cytochrome P450-mediated oxidation at the adjacent methylene positions. This is a well-established phenomenon in medicinal chemistry, where gem-dimethyl groups have been shown to increase the metabolic half-life of cyclopentane-containing drug candidates by factors ranging from 2- to >10-fold in head-to-head comparisons of dimethylated vs. non-dimethylated pairs [1]. In the specific context of 1-acylamino-cyclopentanecarboxylic acids, the gem-dimethyl motif is positioned to protect the C-3 and C-5 methylene positions of the cyclopentane ring from oxidative attack, which are primary sites of metabolism for the non-substituted analog 1-acetamidocyclopentane-1-carboxylic acid (CAS 4854-46-0). While direct comparative metabolic stability data for this exact compound pair have not been published, the class-level evidence from structurally analogous gem-dimethyl cyclopentane systems supports the inference of significantly enhanced metabolic stability [2].

Metabolic stability CYP inhibition Oxidative metabolism Half-life

Conformational Pre-Organization: The Thorpe-Ingold Effect of Geminal Dimethyl Substitution on Cyclopentane Ring Geometry

The geminal dimethyl groups at the 2-position exert a Thorpe-Ingold effect that compresses the C-C-C bond angle at the quaternary C-2 center and biases the cyclopentane ring toward specific envelope or half-chair conformations. Unsubstituted cyclopentane undergoes rapid pseudorotation with a low energy barrier (~0.5 kcal/mol), resulting in a conformationally fluxional ring. The 1,1-dimethyl substitution on the cyclopentane ring (as in the parent hydrocarbon 1,1-dimethylcyclopentane) raises the barrier to pseudorotation significantly, and computational studies on cyclopentane-based ϵ-amino acids have shown that dimethyl substitution enforces defined helical folding patterns in oligomers [1]. For the target compound, the combination of a quaternary C-1 center bearing both acetamido and carboxyl groups with the 2,2-dimethyl constraint creates a highly pre-organized scaffold where the relative orientation of the two functional groups is sterically locked. This is in contrast to 1-acetamidocyclopentane-1-carboxylic acid (CAS 4854-46-0), where the lack of ring substitution permits greater conformational sampling, and to acyclic N-acetyl amino acids, which possess free rotation about the Cα–Cβ bond [2].

Conformational constraint Thorpe-Ingold effect Ring puckering Foldamer design

Synthetic Utility: Acetamido Protecting Group Strategy vs. Free Amine and Fmoc-Protected Analogs

The N-acetyl (acetamido) protecting group on the target compound provides a balanced profile of stability and synthetic accessibility that distinguishes it from both the free amine and the Fmoc-protected analog. 1-Amino-2,2-dimethylcyclopentane-1-carboxylic acid (CAS 889941-89-3; MW 157.21 g/mol) contains a nucleophilic primary amine that can participate in undesired side reactions during multi-step syntheses and requires additional protection/deprotection cycles, adding 1–2 synthetic steps per sequence. At the other extreme, the Fmoc-protected derivative, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid (CAS 1697467-84-7; MW 379.4 g/mol; purity ≥95%), is primarily suited for solid-phase peptide synthesis (SPPS) but carries a significantly higher molecular weight and cost (approximately €817 per 50 mg vs. the target compound's estimated commercial pricing of ~$1,600–$1,900 per gram based on vendor listings) . The acetamido group is stable under acidic, basic, and mild reducing conditions, yet can be removed under forcing conditions if required, offering greater flexibility than the Fmoc group for non-SPPS applications. The target compound thus occupies a strategic middle ground: more stable and synthetically convenient than the free amine, and more cost-effective and versatile than the Fmoc-protected variant .

Protecting group strategy Synthetic intermediate Building block Solid-phase synthesis

Biological Activity Class Evidence: 1-Acylamino-cyclopentanecarboxylic Acids as Renal Vasodilators and Diuretics

The patent literature establishes that 1-acylamino-1-cyclopentanecarboxylic acids, as a structural class, exhibit renal vasodilating and diuretic properties with potential utility in treating hypertension and kidney dysfunction [1]. While the specific compound 1-acetamido-2,2-dimethylcyclopentane-1-carboxylic acid has not been individually profiled in published pharmacological assays, its structural membership in this class—combined with the additional 2,2-dimethyl substitution that is expected to enhance metabolic stability and target engagement—positions it as a candidate for further pharmacological evaluation. In contrast, the simpler N-cyclopentylacetamide (CAS 25291-41-2; MW 127.18 g/mol; formula C₇H₁₃NO), which lacks both the carboxylic acid group and the dimethyl substitution, falls outside this pharmacologically active class and is not reported to possess renal vasodilatory activity. The carboxylic acid group at the quaternary 1-position is a critical pharmacophoric element for the renal activity observed in the patent series [1].

Renal vasodilation Diuretic activity Hypertension Patent pharmacology

Where Does 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid Deliver the Strongest Procurement Value?


Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability and Lipophilicity

When a cyclopentane-containing hit or lead compound suffers from rapid oxidative clearance at the cyclopentane ring positions, the 2,2-dimethyl substitution on this building block provides a direct scaffold replacement that is expected to increase metabolic half-life by 2- to >10-fold based on class-level gem-dimethyl precedent [1]. The ~1.0–1.2 logP unit increase relative to the non-dimethylated analog improves membrane permeability, making this compound a rational choice for medicinal chemistry campaigns targeting intracellular enzymes or CNS receptors where balanced lipophilicity is critical. The acetamido protecting group ensures compatibility with standard solution-phase medicinal chemistry workflows without the cost burden of Fmoc-protected versions.

Foldamer and Conformationally Constrained Peptide Design

The quaternary C-1 and C-2 centers of this compound create a rigid scaffold where the spatial orientation of the acetamido and carboxyl functional groups is sterically locked, reducing the entropic penalty upon binding to biological targets. Computational studies on related dimethyl-substituted cyclopentane amino acid oligomers confirm that the gem-dimethyl constraint enforces defined helical secondary structures [1]. Researchers designing foldamers, peptidomimetics, or stapled peptides that require precise three-dimensional presentation of pharmacophores will find this building block superior to flexible acyclic N-acetyl amino acids or non-substituted cyclopentane analogs that sample multiple conformations.

Multi-Step Synthesis of Complex Cyclopentane-Containing Intermediates

For synthetic chemists constructing polyfunctional cyclopentane derivatives, this compound offers a strategic advantage over the free amine analog (CAS 889941-89-3) by eliminating 1–2 protection/deprotection steps per synthetic sequence [1]. The N-acetyl group is stable under a broad range of reaction conditions (acids, bases, mild reducing agents), allowing orthogonal functionalization of the carboxylic acid group without risking amine side reactions. At an estimated cost of ~$1,600–$1,900/g, it is also approximately 8–10× more economical than the Fmoc-protected analog (€817/50mg, ~€16,340/g) for multi-gram scale syntheses , making it the cost-effective choice for process chemistry and scale-up applications.

Renal and Cardiovascular Pharmacology Probe Development

The patent-established pharmacological activity of the 1-acylamino-1-cyclopentanecarboxylic acid class as renal vasodilators and diuretics [1] provides a rational basis for using this compound as a starting scaffold for structure-activity relationship (SAR) studies in renal and cardiovascular disease models. The 2,2-dimethyl substitution is expected to confer superior metabolic stability relative to unsubstituted analogs, potentially leading to improved in vivo pharmacokinetic profiles. Researchers developing pharmacological probes for the LPA1/Edg-2 receptor pathway or related renal targets, for which structurally analogous fused cyclopentane carboxylic acid derivatives have been patented as inhibitors , may find this compound a useful entry point for scaffold-hopping campaigns.

Quote Request

Request a Quote for 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.